

# BDP TR Carboxylic Acid: Application Notes and Protocols for Flow Cytometry

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## Compound of Interest

Compound Name: *BDP TR carboxylic acid*

Cat. No.: *B606007*

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These application notes provide a comprehensive guide for utilizing **BDP TR carboxylic acid**, a bright and photostable red fluorescent dye, in flow cytometry applications. Detailed protocols for antibody conjugation and cell staining are provided to enable robust and reproducible results.

## Introduction to BDP TR

BDP TR (Boron-Dipyrromethene Texas Red) is a fluorescent dye belonging to the BODIPY™ family, known for its exceptional photophysical properties.<sup>[1]</sup> It exhibits a bright red fluorescence with a narrow emission spectrum, making it an excellent choice for multicolor flow cytometry.<sup>[1]</sup> Its high quantum yield and resistance to photobleaching ensure strong and stable signals during data acquisition.<sup>[1]</sup> The carboxylic acid functional group on BDP TR allows for its covalent conjugation to primary amines on biomolecules, such as antibodies, through a two-step activation process.

## Key Features of BDP TR for Flow Cytometry:

- **High Brightness and Photostability:** Ensures a strong and stable fluorescent signal for sensitive detection of target antigens.<sup>[1]</sup>
- **Narrow Emission Spectrum:** Minimizes spectral overlap with other fluorophores in multicolor panels.<sup>[1]</sup>

- **Versatile Conjugation Chemistry:** The carboxylic acid group can be activated to efficiently label antibodies and other proteins.

## Spectral Properties

Proper setup of the flow cytometer is crucial for optimal detection of the BDP TR signal. The spectral characteristics of BDP TR are summarized in the table below.

Parameter	Value	Reference
Excitation Maximum	~589 nm	[1]
Emission Maximum	~616 nm	[1]
Recommended Laser	561 nm (Yellow-Green)	[2]
Recommended Filter	610/20 nm bandpass	[3]

## Experimental Protocols

### Protocol 1: Activation of BDP TR Carboxylic Acid and Conjugation to an Antibody

This protocol describes the conjugation of **BDP TR carboxylic acid** to a primary antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5] This two-step process first activates the carboxylic acid group on the dye, which then reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.[4]

Materials:

- **BDP TR carboxylic acid**
- Antibody (in an amine-free buffer, e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS

- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)[6]
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)[6]
- Anhydrous Dimethylsulfoxide (DMSO)
- Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)[6]
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- Antibody Preparation:
  - If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer.[6] Centrifugal filters are suitable for this purpose.[6]
  - Adjust the antibody concentration to 1-2 mg/mL.
- Activation of **BDP TR Carboxylic Acid**:
  - Dissolve **BDP TR carboxylic acid** in anhydrous DMSO to a concentration of 10 mg/mL.
  - In a separate tube, dissolve EDC and NHS in Activation Buffer immediately before use.[7]
  - Add the **BDP TR carboxylic acid** solution to the EDC/NHS solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[5]
  - Incubate the reaction for 15-30 minutes at room temperature, protected from light.
- Conjugation Reaction:
  - Immediately add the activated BDP TR dye solution to the prepared antibody solution. A 10:1 molar excess of dye to antibody is a good starting point.[6]
  - Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.[6] Alternatively, the reaction can be performed overnight at 4°C.[6]

- Quenching the Reaction:
  - Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[6]
  - Incubate for 15-30 minutes at room temperature.[6]
- Purification of the Conjugate:
  - Remove unconjugated dye using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.[6]
  - The purified BDP TR-conjugated antibody is collected in the eluate.

Quantitative Data Summary for Antibody Conjugation:

Parameter	Recommended Value/Range	Reference
Antibody Concentration	1-2 mg/mL	[8]
Molar Ratio (Dye:Antibody)	10:1 (starting point)	[6]
Activation pH	4.5 - 6.0	[5]
Conjugation pH	8.3 - 8.5	[6]
Incubation Time (Conjugation)	1-2 hours at room temperature or overnight at 4°C	[6]

## Protocol 2: Staining of Cells with BDP TR-Conjugated Antibody for Flow Cytometry

This protocol provides a general procedure for staining suspended cells for flow cytometric analysis.

Materials:

- BDP TR-conjugated antibody (from Protocol 1)

- Single-cell suspension of your target cells
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[2]
- Viability dye (optional, but recommended)
- FACS tubes

#### Procedure:

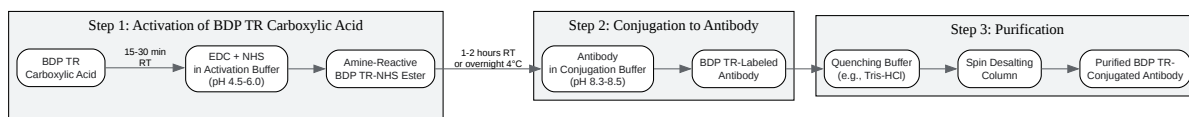
- Cell Preparation:
  - Prepare a single-cell suspension from your sample.
  - Wash the cells once with ice-cold Flow Cytometry Staining Buffer.
  - Determine the total cell number and assess viability. Viability should ideally be >90-95%. [9]
  - Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of  $1 \times 10^6$  cells/mL.[2]
- Fc Receptor Blocking (Optional):
  - To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 15 minutes at room temperature.[10]
- Antibody Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  to  $1 \times 10^6$  cells) into FACS tubes.
  - Add the pre-titrated optimal amount of BDP TR-conjugated antibody.
  - Vortex gently.
  - Incubate for 20-30 minutes at 2-8°C (on ice), protected from light.[9]
- Washing:

- Add 1-2 mL of Flow Cytometry Staining Buffer to each tube.
- Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[10]
- Repeat the wash step twice.[10]
- Resuspension and Analysis:
  - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
  - Analyze the samples on a flow cytometer equipped with a 561 nm laser and appropriate emission filters for BDP TR.[2]

#### Quantitative Data Summary for Cell Staining:

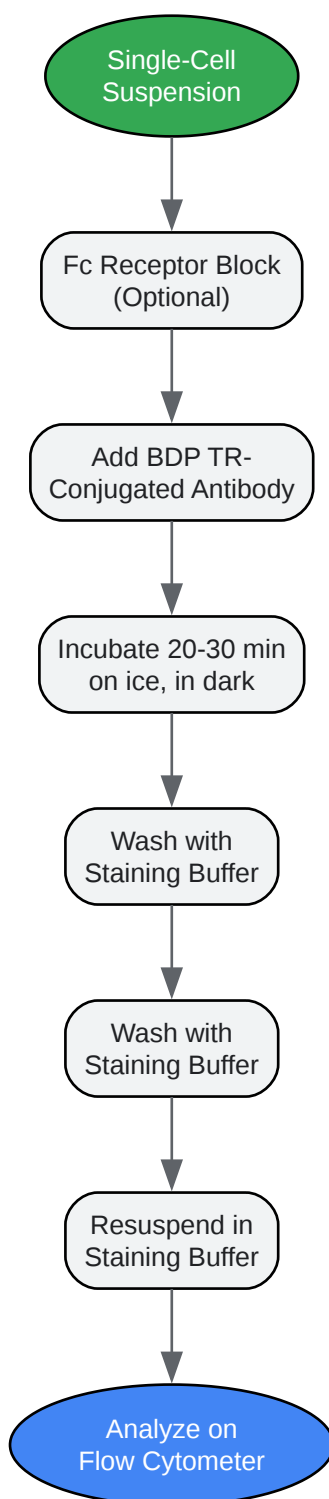
Parameter	Recommended Value/Range	Reference
Cell Concentration	1x10 <sup>6</sup> cells/mL	[2]
Incubation Time (Staining)	20-30 minutes	[9]
Incubation Temperature	2-8°C (on ice)	[9]
Centrifugation Speed	300-400 x g	[10]

## Visualizations



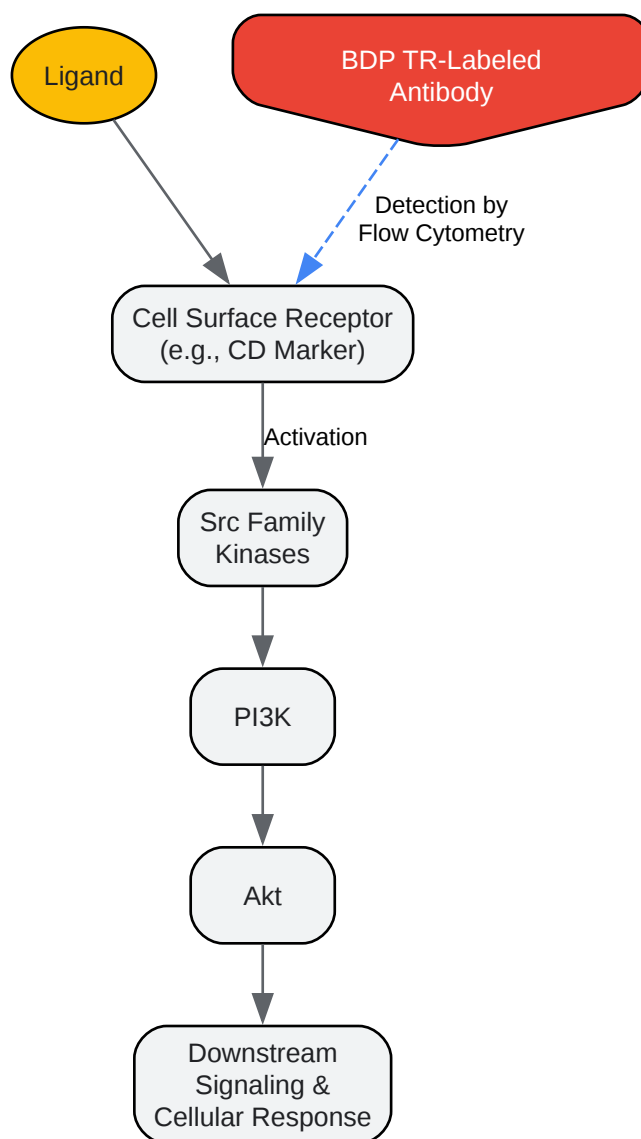
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Caption: Workflow for conjugating **BDP TR carboxylic acid** to an antibody.



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Caption: General workflow for cell staining and flow cytometry analysis.



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Caption: Example signaling pathway initiated by a cell surface receptor.

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